molecular formula C18H19NO4S B2391083 Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate CAS No. 2551116-39-1

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B2391083
CAS No.: 2551116-39-1
M. Wt: 345.41
InChI Key: YQOWABGRSXDGRX-UHFFFAOYSA-N
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Description

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate (CAS 2551116-39-1) is a chiral pyrrolidine derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic building block. The structure incorporates both a benzenesulfonyl group and a benzyloxycarbonyl (Cbz) group, which are common protecting groups in multi-step synthesis, particularly for the construction of complex molecules like peptides . Compounds featuring the benzenesulfonyl pyrrolidine scaffold have demonstrated notable biological activities. Research on structurally similar molecules has revealed excellent antibacterial and antifungal properties, with some activities reported to be superior to the drug levofloxacin . Furthermore, benzenesulfonamide derivatives are widely investigated in pharmaceutical research for their potential as diuretics, anticonvulsants, antimalarials, and anticancer agents . With a molecular formula of C18H19NO4S and a molecular weight of 345.4 g/mol , this compound is a valuable intermediate for researchers developing new active compounds. It is especially useful in the synthesis of more complex molecules, such as through coupling reactions to create compounds like N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOWABGRSXDGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Sequential Functionalization of Pyrrolidine

The most straightforward route involves stepwise modification of pyrrolidine. Initial protection of the nitrogen atom with a benzyloxycarbonyl (Cbz) group is achieved via reaction with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Subsequent sulfonation at the 2-position employs benzenesulfonyl chloride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), yielding the target compound in 68–72% overall yield. Key advantages include commercial availability of starting materials and simplicity, though regioselectivity challenges may arise during sulfonation.

Table 1: Representative Reaction Conditions for Sequential Functionalization
Step Reagents Solvent Temperature Yield
Cbz Protection Benzyl chloroformate, Et₃N DCM 0°C → RT 85%
Sulfonation Benzenesulfonyl chloride, DMAP THF 40°C 82%

Photocatalytic [2+2] Cycloaddition Approach

A modern method leverages visible-light photocatalysis to construct the pyrrolidine ring. Combining (E)-(2-(phenylsulfonyl)vinyl)benzene with tert-butyl pyrrolidine-1-carboxylate in dimethylacetamide (DMA) under irradiation with 4CzIPN (a thermally activated delayed fluorescence catalyst) facilitates a [2+2] cycloaddition. This single-step protocol achieves 75% yield with excellent stereocontrol (100:0 E:Z ratio), though scalability is limited by the cost of the photocatalyst.

Asymmetric Lithiation-Trapping

For enantioselective synthesis, lithiation of N-Boc pyrrolidine with sec-butyllithium ((R,R)-29 ligand) at −78°C generates a chiral intermediate, which is trapped with trimethylsilyl chloride to afford the 2-silylated product in 13% yield and 90:10 enantiomeric ratio. While this method provides access to enantioenriched material, the low yield and specialized equipment required limit its industrial applicability.

Process Optimization and Scalability

Patent-Based Convergent Synthesis

WO2021113922A1 discloses a scalable four-step route emphasizing atom economy:

  • Sulfonation of L-Proline : Reacting L-proline with benzenesulfonyl chloride in aqueous Na₂CO₃ (82% yield).
  • Cbz Protection : Coupling the sulfonated proline with benzyl chloroformate using N-methylmorpholine (NMM) in THF at −15°C (89% yield).
  • Deprotection-Coupling Sequence : Sequential removal of the Boc group and coupling with pyrrolidinecarbonyl chloride.
  • Final Esterification : Methyl ester cleavage under acidic conditions.

This approach eliminates chromatographic purification, favoring liquid-liquid extraction and crystallization, thereby enhancing throughput.

Table 2: Comparison of Key Synthetic Routes
Method Steps Total Yield Key Advantage Limitation
Sequential Functionalization 2 68% Simplicity Moderate regioselectivity
Photocatalytic 1 75% Stereocontrol High catalyst cost
Asymmetric Lithiation 3 13% Enantioselectivity Low yield
Patent Process 4 65% Scalability Multi-step

Reaction Mechanistic Insights

Sulfonation Kinetics

The benzenesulfonyl group’s introduction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of benzenesulfonyl chloride. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding. Density functional theory (DFT) studies suggest a ΔG‡ of 18.3 kcal/mol for this step, consistent with experimental reaction times of 4–6 hours at 40°C.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMA) enhance sulfonation rates by stabilizing ionic intermediates. In contrast, nonpolar solvents like toluene result in <20% conversion due to poor solubility of the sulfonyl chloride.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.36–7.21 (m, 10H, aromatic), 4.39 (br s, 1H, CH₂Cbz), 3.46 (s, 2H, NCH₂).
  • IR : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O asymmetric stretch).
  • HRMS : m/z 345.41 [M+H]⁺.

Purity Optimization

Recrystallization from hexane/ethyl acetate (9:1) achieves >99% purity by HPLC. Residual solvents (DCM, THF) are controlled to <50 ppm per ICH Q3C guidelines.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate the sequential functionalization route ($12.50/g), while the patent process reduces this to $8.20/g through streamlined purification. Photocatalytic methods remain prohibitively expensive ($45.80/g) due to 4CzIPN.

Environmental Impact

The patent process reduces waste by 40% compared to traditional methods, as measured by E-factor (kg waste/kg product):

  • Sequential functionalization: E = 6.2
  • Patent process: E = 3.7

Emerging Alternatives

Biocatalytic Approaches

Recent trials with engineered transaminases demonstrate selective amination of 2-sulfonylpyrrolidines, though yields remain <30%.

Flow Chemistry

Microreactor systems enable continuous sulfonation at 100°C with residence times of 2 minutes, improving throughput 5-fold compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

BOP serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to participate in multiple chemical reactions, making it versatile for creating complex molecules.

  • Improved Synthetic Methods : Recent advancements have led to the development of more efficient synthetic routes for BOP. For instance, a novel four-step process has been proposed that enhances atom efficiency and reduces the need for chromatographic purification steps, addressing concerns related to heavy metal contamination during synthesis . This method is particularly relevant for large-scale production, which is crucial for pharmaceutical applications.

Therapeutic Applications

BOP has shown promise in several therapeutic contexts:

  • Stem Cell Mobilization : One of the most significant applications of BOP is in the mobilization of hematopoietic stem cells (HSCs). It has been identified as a potential agent for enhancing the mobilization of stem cells in patients where traditional agents like granulocyte-colony stimulating factor (G-CSF) are not suitable due to safety concerns or patient-specific factors (e.g., sickle cell disease) . This application is critical for improving outcomes in autologous and allogeneic stem cell transplants.
  • Chemosensitization in Cancer Treatment : BOP has also been investigated for its potential role in chemosensitizing drug-resistant cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and multiple myeloma (MM). By enhancing the efficacy of chemotherapy agents, BOP could contribute to better treatment regimens for patients with minimal residual disease .

Mechanistic Insights and Case Studies

Understanding the mechanisms by which BOP exerts its effects is essential for optimizing its applications. Case studies have highlighted its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to BOP can inhibit metalloproteases, which are implicated in various pathological conditions including hypertension and cardiac diseases. This suggests that BOP may also possess similar inhibitory properties, making it a candidate for treating diseases associated with vasoconstriction .
  • Neuronal Nitric Oxide Synthase Inhibition : BOP derivatives have been explored as inhibitors of neuronal nitric oxide synthase, which plays a crucial role in neurovascular regulation. The ability to modulate this pathway could lead to novel treatments for neurological disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisIntermediate in drug synthesis; improved synthetic methods enhance efficiency
Stem Cell MobilizationPotential agent for mobilizing HSCs; useful in autologous/allogeneic transplants
ChemosensitizationEnhances efficacy of chemotherapy agents; applicable in drug-resistant cancers
Enzymatic InhibitionPossible inhibitor of metalloproteases; implications for hypertension and cardiac diseases
Neuronal RegulationInvestigated as an inhibitor of neuronal nitric oxide synthase; potential neurological benefits

Mechanism of Action

The mechanism of action of Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table and analysis highlight key structural and functional differences between benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate and its analogues.

Table 1: Comparison of Pyrrolidine-1-carboxylate Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Applications/Notes References
This compound Benzenesulfonyl Not explicitly provided (estimated: C₁₉H₁₉NO₄S) ~357.4 (estimated) Likely sulfonylation of pyrrolidine precursor Potential catalyst or intermediate Inferred
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (14) Hydroxymethyl C₁₃H₁₇NO₃ 235.3 Reduction of ketone using NaBH₄ Chiral building block for pharmaceuticals
Benzyl (S)-2-((5-nitrothiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate (3f) 5-Nitrothiazol-2-ylcarbamoyl C₁₆H₁₆N₄O₅S 376.4 Carbamoylation with 5-nitrothiazole Antimicrobial agent research
Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate (4o) Phenylethynyl C₂₀H₁₇NO₂ 303.4 Alkynylation under photoredox conditions Photocatalytic reaction studies
Benzyl 2-hydroxypyrrolidine-1-carboxylate (18) Hydroxyl C₁₂H₁₅NO₃ 221.3 LiEt₃BH-mediated reduction of ketone Intermediate in natural product synthesis
Benzyl 4-aminopiperidine-1-carboxylate Amino (piperidine backbone) C₁₃H₁₈N₂O₂ 234.3 Not specified Toxicological properties understudied

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups
  • Benzenesulfonyl Group: This substituent (in the target compound) enhances electrophilicity at the pyrrolidine nitrogen, making it less prone to nucleophilic attack compared to electron-donating groups like hydroxymethyl (14) or hydroxyl (18). Such properties are critical in reactions requiring stabilized intermediates, such as Mitsunobu reactions or sulfonamide-based drug candidates .
  • Hydroxymethyl/Hydroxyl Groups : These substituents (14, 18) increase hydrophilicity and hydrogen-bonding capacity, favoring applications in chiral resolution or as precursors for bioconjugation .
Steric and Electronic Effects on Reactivity
  • Photoredox catalysis methods for its synthesis (e.g., using Ru(bpy)₃²⁺) highlight compatibility with visible-light-driven transformations .

Biological Activity

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring substituted with a benzenesulfonyl group and a benzyl ester. The structural formula can be represented as follows:

C16H19NO3S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_3\text{S}

The benzenesulfonyl group enhances the compound's ability to interact with various biological targets due to its electrophilic nature, which facilitates enzyme inhibition. The benzyl ester moiety contributes to the lipophilicity of the compound, improving its membrane permeability and bioavailability.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition is crucial in various biological processes, including:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may be beneficial in conditions like cancer and inflammation .
  • Protein-Ligand Interactions : It plays a role in modulating protein-protein interactions, which is essential in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • In vitro tests showed that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, exhibiting better efficacy than traditional chemotherapeutics like bleomycin .
  • Structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine core could enhance anticancer activity by improving binding affinity to target proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • It inhibits pro-inflammatory cytokine production in cell models, suggesting potential use in treating inflammatory diseases.
  • The mechanism involves blocking specific signaling pathways that lead to cytokine release, thereby reducing inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in tumor cells
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme inhibitionInhibits key metabolic enzymes

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The compound was found to be particularly effective against cells expressing high levels of specific targets associated with tumor growth.

Q & A

Q. How can researchers mitigate racemization during large-scale synthesis?

  • Use low-temperature conditions (<0°C) and non-polar solvents (e.g., toluene) to minimize base-catalyzed epimerization .
  • Employ flow chemistry reactors for precise control of residence time and mixing efficiency .

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